molecular formula C9H6ClNO3 B6205700 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22583-53-5

2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6205700
CAS No.: 22583-53-5
M. Wt: 211.60 g/mol
InChI Key: ROYRVLUVVAXXCC-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound characterized by its unique structure featuring a chloromethoxy group attached to an isoindole-1,3-dione core. Its applications span various fields, including chemistry, biology, medicine, and industrial processes, making it an important compound in both research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through multiple synthetic routes:

  • Chloromethylation: : Starting from 2,3-dihydro-1H-isoindole-1,3-dione, a chloromethylation reaction can introduce the chloromethoxy group. This involves using formaldehyde and hydrochloric acid under controlled temperature and pH conditions.

  • Chlorine Substitution: : Another method involves substitution reactions where a hydroxyl group on 2,3-dihydro-1H-isoindole-1,3-dione is replaced with a chloromethoxy group using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves scalable methods:

  • Using continuous flow reactors to maintain precise control over reaction conditions and optimize yield.

  • Employing robust purification methods like recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products, potentially including dicarboxylic acids or other derivatives.

  • Reduction: : Reduction reactions, possibly using lithium aluminum hydride or sodium borohydride, can transform the compound into reduced derivatives, altering its functional groups and reactivity.

  • Substitution: : Common reagents for substitution reactions include sodium methoxide or sodium ethoxide, which can replace the chloromethoxy group with other alkoxy groups, leading to the formation of new compounds.

Major products from these reactions can include various derivatives with modified functional groups, expanding the compound's utility in different chemical contexts.

Scientific Research Applications

Chemistry

In chemistry, 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate in the synthesis of more complex molecules, allowing researchers to explore new synthetic pathways and compound libraries.

Biology

The compound is used in biological studies to probe cellular processes and pathways. Its derivatives can act as biochemical tools or probes to understand enzyme mechanisms and receptor functions.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, including anti-inflammatory or anti-cancer effects, and could serve as lead compounds for drug development.

Industry

Industrial applications include its use as a precursor in the manufacture of specialty chemicals, polymers, and advanced materials, highlighting its importance in various production processes.

Mechanism of Action

The mechanism by which 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes or receptors, influencing their activity and modulating biochemical pathways.

  • Pathways Involved: : The compound can participate in redox reactions, substitution reactions, and binding interactions, affecting various cellular and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione: : Lacks the chlorine atom, offering different reactivity and applications.

  • 2-(Chloroethoxy)-2,3-dihydro-1H-isoindole-1,3-dione: : Features an ethoxy group instead of methoxy, altering its physicochemical properties.

  • 2-(Chloromethoxy)-1H-isoindole-1,3-dione: : Structural variation without the dihydro component, influencing its stability and reactivity.

Uniqueness

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione's unique combination of a chloromethoxy group and an isoindole-1,3-dione core imparts distinct reactivity and versatility, making it valuable for diverse applications in research and industry.

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Properties

CAS No.

22583-53-5

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(chloromethoxy)isoindole-1,3-dione

InChI

InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2

InChI Key

ROYRVLUVVAXXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCl

Purity

95

Origin of Product

United States

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